molecular formula C22H42O4 B14446738 8,13-Dimethylicosanedioic acid CAS No. 78352-84-8

8,13-Dimethylicosanedioic acid

Cat. No.: B14446738
CAS No.: 78352-84-8
M. Wt: 370.6 g/mol
InChI Key: IQWKYRKBHFUUKH-UHFFFAOYSA-N
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Description

8,13-Dimethylicosanedioic acid is a chemical compound that belongs to the class of dicarboxylic acids. These compounds are characterized by the presence of two carboxyl functional groups (-COOH) attached to a hydrocarbon chain. The unique structure of this compound, with methyl groups at the 8th and 13th positions, makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,13-Dimethylicosanedioic acid typically involves multi-step organic reactions. One common method is the oxidation of corresponding hydrocarbons or alcohols using strong oxidizing agents. For instance, the oxidation of 8,13-dimethylicosane can be achieved using potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the oxidation reactions. Additionally, microwave-assisted synthesis has been explored as a greener alternative, reducing reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

8,13-Dimethylicosanedioic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The hydrogen atoms in the methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic compounds.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

8,13-Dimethylicosanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8,13-Dimethylicosanedioic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methyl groups may interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Adipic Acid: Another dicarboxylic acid with a shorter hydrocarbon chain.

    Sebacic Acid: Similar structure but with different positioning of methyl groups.

    Azelaic Acid: Known for its use in skincare products.

Uniqueness

8,13-Dimethylicosanedioic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for specialized applications in research and industry.

Properties

CAS No.

78352-84-8

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

8,13-dimethylicosanedioic acid

InChI

InChI=1S/C22H42O4/c1-19(13-7-3-5-9-17-21(23)24)15-11-12-16-20(2)14-8-4-6-10-18-22(25)26/h19-20H,3-18H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

IQWKYRKBHFUUKH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCC(=O)O)CCCCC(C)CCCCCCC(=O)O

Origin of Product

United States

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